1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene

Description

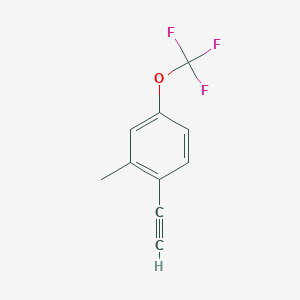

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) at position 1, a methyl group (-CH₃) at position 2, and a trifluoromethoxy (-OCF₃) group at position 3. The trifluoromethoxy group enhances electron-withdrawing properties, while the ethynyl group contributes to π-conjugation, making the compound valuable in materials science (e.g., liquid crystals) and as a synthetic intermediate in pharmaceuticals .

Properties

IUPAC Name |

1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-8-4-5-9(6-7(8)2)14-10(11,12)13/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFAOBJTAQXKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Palladium on carbon | Alkenes or alkanes |

| Substitution | Amines or thiols | Substituted benzene derivatives |

Organic Synthesis

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing more complex molecules. Researchers utilize this compound to create derivatives that exhibit enhanced properties or functionalities.

Recent studies have investigated the biological interactions of this compound with biomolecules. For instance, it has been explored for its potential therapeutic effects against specific targets such as protein tyrosine phosphatase B in Mycobacterium tuberculosis, which is essential for the bacterium's survival within host macrophages . The presence of the trifluoromethoxy group may enhance lipophilicity and binding affinity, making it an attractive candidate for drug development.

Material Science

In material science, this compound has been utilized in developing advanced materials with specific properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and electronic materials.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of various synthesized compounds that included this compound derivatives showed significant inhibition against multiple microbial strains. The enhanced activity was attributed to the trifluoromethyl functional group, which plays a crucial role in modulating biological activity .

Case Study 2: Drug Development

Research into new inhibitors for Mycobacterium tuberculosis highlighted the effectiveness of derivatives based on this compound. These compounds demonstrated potent inhibitory effects on target proteins involved in bacterial virulence, showcasing their potential as lead compounds for developing new tuberculosis treatments .

Mechanism of Action

The mechanism by which 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Substituent Effects on Reactivity and Stability

- Ethynyl vs. Halogen Substituents: The ethynyl group in this compound enables cross-coupling reactions (e.g., Sonogashira coupling), unlike halogenated analogs such as 1-Bromo-4-(trifluoromethoxy)benzene (CAS 259.00), which rely on Suzuki-Miyaura reactions . The ethynyl group also enhances π-conjugation, critical for optoelectronic applications.

Trifluoromethoxy Position : In 1-Fluoro-2-(trifluoromethoxy)benzene, the -OCF₃ group at position 2 creates a stronger electron-withdrawing effect than when at position 4, altering electronic properties and solubility in polar solvents .

Biological Activity

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene, a compound with the molecular formula C9H5F3O, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an ethynyl group, a methyl group, and a trifluoromethoxy substituent, which contribute to its pharmacological properties. The trifluoromethoxy group is known for enhancing bioactivity through increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to disease states. The presence of the trifluoromethoxy group may enhance its interaction with target enzymes .

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds structurally related to this compound. Key findings include:

- Antimicrobial Studies :

-

Enzyme Inhibition :

- Research on the inhibition of protein tyrosine phosphatase B (mPTPB), a target for tuberculosis treatment, demonstrated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range, suggesting potential for further development as therapeutic agents against tuberculosis .

- Toxicological Assessments :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.